(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl
CAS No.:
Cat. No.: VC13808340
Molecular Formula: C7H15ClN2
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2 |
|---|---|
| Molecular Weight | 162.66 g/mol |
| IUPAC Name | (3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-5-7(6)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | GXTPLOGXEAKDRZ-UOERWJHTSA-N |
| Isomeric SMILES | CN1CC[C@@H]2[C@H]1CNC2.Cl |
| SMILES | CN1CCC2C1CNC2.Cl |
| Canonical SMILES | CN1CCC2C1CNC2.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride (PubChem CID: 54579861) is a dihydrochloride salt of a bicyclic pyrrolopyrrole derivative. Its molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . The parent compound, 1-methyloctahydropyrrolo[3,4-b]pyrrole (CID: 15070001), forms the cationic moiety, while two chloride ions serve as counterions .
Synonyms and Registry Numbers
This compound is documented under multiple synonyms, including:
| Synonym | Source |
|---|---|
| (3aR,6aR)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride | Patent literature |
| MFCD11656765 | Commercial |
| 1197193-27-3 (CAS Registry Number) | PubChem |
The stereochemical descriptor (3aS,6aS) corresponds to the cis configuration of the bicyclic system, critical for its biological activity .
Synthesis and Manufacturing
Industrial Production
AA Blocks, Inc. lists this compound with a purity of 97% and recommends storage at 2–8°C . Batch-specific certificates of analysis (COA) are available upon request, confirming identity via mass spectrometry and nuclear magnetic resonance (NMR) .
Structural and Stereochemical Analysis
Molecular Geometry
The bicyclic core consists of two fused pyrrolidine rings, with methyl substitution at the N1 position (Figure 1). X-ray crystallography data from patent CN102827167A confirms the cis arrangement of the (3aS,6aS) stereoisomer, which stabilizes the molecule through intramolecular hydrogen bonding .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond Length (N1–C2) | 1.47 Å | X-ray |
| Dihedral Angle (C3–N4) | 112.5° | X-ray |
| Hydrogen Bonds | 2 intramolecular | X-ray |
Spectroscopic Characterization
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NMR (¹H): Peaks at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 2.8 ppm (N–CH₃) .
-
MS (ESI+): m/z 143.1 [M–2Cl]⁺, consistent with the cationic parent ion .
Pharmacological Applications
Histamine H3 Receptor Modulation
Patent CN102827167A identifies this compound as a high-affinity H3R ligand (Kᵢ < 50 nM), with potential applications in treating cognitive disorders such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD) . The cis stereochemistry enhances receptor binding selectivity over other histamine receptor subtypes .
Structure-Activity Relationships (SAR)
-
Methyl Substitution: The N1-methyl group optimizes blood-brain barrier permeability .
-
Chloride Counterions: Improve aqueous solubility (reported solubility: >50 mg/mL in water) .
Physicochemical Properties
Table 2: Physicochemical Profile
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